1-Acetyl-2-methoxynaphthalene
Overview
Description
1-Acetyl-2-methoxynaphthalene (1-AMN) is an organic compound that has been studied extensively in the past few decades due to its potential applications in numerous fields. 1-AMN is a member of the naphthalene family, which are aromatic compounds that are widely used in the pharmaceutical, agricultural, and chemical industries. 1-AMN is a colorless, crystalline solid with a molecular weight of 128.18 g/mol. It is soluble in common organic solvents such as ethanol, dimethyl sulfoxide, and dimethylformamide. 1-AMN is also relatively stable and has a low vapor pressure.
Scientific Research Applications
Application 1: Acetylation of 2-Methoxynaphtalene
- Methods of Application : The acetylation of 2-Methoxynaphtalene is carried out over a catalyst prepared by impregnation . The process involves the reaction of 2-Methoxynaphtalene with acetic anhydride, resulting in the formation of 1-Acetyl-2-methoxynaphtalene .
- Results or Outcomes : The formation of 1-Acetyl-2-methoxynaphtalene has been observed in the acetylation of 2-Methoxynaphtalene .
Application 2: Preparation of Aromatic Ketones
- Summary of Application : 1-Acetyl-2-methoxynaphthalene is a product of the Friedel–Crafts acylation of aromatic compounds, a process widely used in the industry for the production of various organic value-added intermediates .
- Methods of Application : The process involves the acetylation of 1,2-dimethoxybenzene employing acetic anhydride as an acylating agent . The reaction is catalyzed by acid zirconium mesoporous materials (Zr-MCM-41) synthesized by a microwave irradiation method .
- Results or Outcomes : The catalyst Zr-MCM-41 showed a greater performance in the acid-catalyzed acetylation of 1,2-dimethoxybenzene . The formation of the sterically hindered, but kinetically favored, product, 1-acetyl-2-methoxynaphthalene, has also been observed .
Application 3: Synthesis of 2-Acetyl-6-methoxynaphthalene
- Summary of Application : 1-Acetyl-2-methoxynaphthalene is used in the synthesis of 2-Acetyl-6-methoxynaphthalene, a compound that can be obtained through a specific procedure .
- Methods of Application : The synthesis involves the reaction of 2-methoxynaphthalene with acetyl chloride in the presence of anhydrous aluminum chloride and nitrobenzene . The reaction mixture is then allowed to stand at room temperature for at least 12 hours .
- Results or Outcomes : The procedure yields white, crystalline 2-acetyl-6-methoxynaphthalene with a melting point of 106.5–108° .
Application 4: Pharmaceutical Reference Standards
- Summary of Application : 1-Acetyl-2-methoxynaphthalene is used as a reference standard in the pharmaceutical industry .
- Methods of Application : It is used for analytical method development, method validation (AMV), and Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Naproxen .
- Results or Outcomes : 1-Acetyl-2-methoxynaphthalene is supplied with detailed characterization data compliant with regulatory guidelines .
Application 5: Synthesis of 2-Acetyl-6-methoxynaphthalene
- Summary of Application : 1-Acetyl-2-methoxynaphthalene is used in the synthesis of 2-Acetyl-6-methoxynaphthalene, a compound that can be obtained through a specific procedure .
- Methods of Application : The synthesis involves the reaction of 2-methoxynaphthalene with acetyl chloride in the presence of anhydrous aluminum chloride and nitrobenzene . The reaction mixture is then allowed to stand at room temperature for at least 12 hours .
- Results or Outcomes : The procedure yields white, crystalline 2-acetyl-6-methoxynaphthalene with a melting point of 106.5–108° .
Application 6: Friedel–Crafts Acylation
- Summary of Application : 1-Acetyl-2-methoxynaphthalene is a product of the Friedel–Crafts acylation of aromatic compounds, a process widely used in the industry for the production of various organic value-added intermediates .
- Methods of Application : The process involves the acetylation of 1,2-dimethoxybenzene employing acetic anhydride as an acylating agent . The reaction is catalyzed by acid zirconium mesoporous materials (Zr-MCM-41) synthesized by a microwave irradiation method .
- Results or Outcomes : The catalyst Zr-MCM-41 showed a greater performance in the acid-catalyzed acetylation of 1,2-dimethoxybenzene . The formation of the sterically hindered, but kinetically favored, product, 1-acetyl-2-methoxynaphthalene, has also been observed .
properties
IUPAC Name |
1-(2-methoxynaphthalen-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-9(14)13-11-6-4-3-5-10(11)7-8-12(13)15-2/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBBDKXOGOJOKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC2=CC=CC=C21)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70972169 | |
Record name | 1-(2-Methoxynaphthalen-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70972169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-2-methoxynaphthalene | |
CAS RN |
5672-94-6 | |
Record name | Ethanone, 1-(2-methoxy-1-naphthalenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005672946 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Methoxynaphthalen-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70972169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2'-Methoxy-1'-acetonaphthone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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